AC-Tyr(tbu)-OH

説明

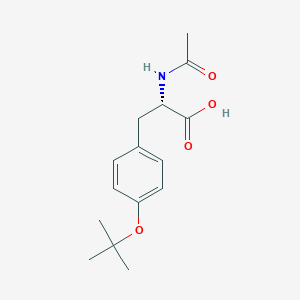

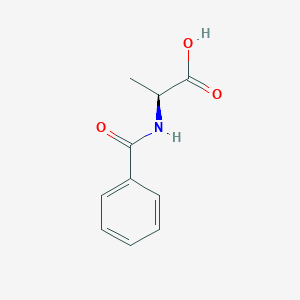

“AC-Tyr(tbu)-OH” is a chemical compound with the molecular formula C15H21NO4 . It has an average mass of 279.332 Da and a mono-isotopic mass of 279.147064 Da . This product is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The IUPAC name for “AC-Tyr(tbu)-OH” is (2S)-2-(acetylamino)-3-(4-tert-butoxyphenyl)propanoic acid . The InChI code is 1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m0/s1 .Physical And Chemical Properties Analysis

“AC-Tyr(tbu)-OH” is a solid substance that is white to off-white in color . It has a molecular weight of 279.34 . The boiling point is 493.3°C at 760 mmHg . It is slightly soluble in chloroform, DMSO, and methanol . The storage temperature is room temperature, and it should be sealed in dry conditions .科学的研究の応用

Peptide Quantification

AC-Tyr(tbu)-OH can be used in the quantification of peptides. The intrinsic fluorescence properties of tyrosine (Tyr) in AC-Tyr(tbu)-OH can be exploited for this purpose . This method involves quantification relative to a non-peptidic calibrant, N-acetyl-L-tyrosine ethyl ester . This approach is considered a promising solution to the challenging problem of absolute peptide quantification .

Protein Cleavage

AC-Tyr(tbu)-OH can be used in the cleavage of proteins. In this context, it can be used as an acylating reagent . This research aims to demonstrate the feasibility of using AC-Tyr(tbu)-OH as a cheap and environmentally friendly acylation reagent .

Functionalization of Proteins

AC-Tyr(tbu)-OH can be used in the functionalization of proteins. It can be used as an acylating reagent in the functionalization process .

Protein Conjugation

AC-Tyr(tbu)-OH can be used in the conjugation of proteins. It can be used as an acylating reagent in the conjugation process .

Spectroscopic Determination

AC-Tyr(tbu)-OH can be used in spectroscopic determination. The intrinsic UV-absorbing properties of tyrosine (Tyr) in AC-Tyr(tbu)-OH can be exploited for this purpose .

Degradation Analysis

AC-Tyr(tbu)-OH can be used in degradation analysis. It can be used as a reagent in degradation analysis of synthetic peptides .

Safety and Hazards

作用機序

Target of Action

AC-Tyr(tbu)-OH, also known as N-acetyl-L-tyrosine tert-butyl ester, is a derivative of the amino acid tyrosine . Tyrosine is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . The primary targets of AC-Tyr(tbu)-OH are likely to be proteins that interact with tyrosine residues, particularly those involved in tyrosine-based protein labeling .

Mode of Action

The mode of action of AC-Tyr(tbu)-OH involves its interaction with its targets, leading to changes in their function. For instance, in the context of protein labeling, AC-Tyr(tbu)-OH can be activated by a photocatalyst to generate phenoxyl radicals . These radicals can then react with tyrosine residues on proteins, leading to the covalent attachment of the AC-Tyr(tbu)-OH molecule . This process allows for the selective labeling of proteins at tyrosine sites.

Biochemical Pathways

The biochemical pathways affected by AC-Tyr(tbu)-OH are likely to be those involving proteins with tyrosine residues. For example, tyrosine is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications can affect a variety of biochemical processes, including signal transduction, cell growth, and differentiation . By labeling tyrosine residues, AC-Tyr(tbu)-OH could potentially influence these pathways.

Pharmacokinetics

It is known that tyrosine and its derivatives are generally well-absorbed and distributed throughout the body . The metabolism of AC-Tyr(tbu)-OH would likely involve the removal of the acetyl and tert-butyl groups, followed by further metabolism of the resulting tyrosine molecule . The impact of these ADME properties on the bioavailability of AC-Tyr(tbu)-OH would depend on factors such as the route of administration and the presence of other compounds.

Result of Action

The result of AC-Tyr(tbu)-OH’s action is the selective labeling of proteins at tyrosine residues . This can be used to study the function of these proteins, their interactions with other molecules, and their role in various biochemical pathways . In addition, the labeling of proteins can also be used to detect and quantify these proteins in complex biological samples .

Action Environment

The action of AC-Tyr(tbu)-OH can be influenced by various environmental factors. For instance, the efficiency of protein labeling can be affected by the concentration of AC-Tyr(tbu)-OH, the presence of a suitable photocatalyst, and the intensity and duration of light exposure . Furthermore, factors such as pH and temperature could also influence the stability and efficacy of AC-Tyr(tbu)-OH .

特性

IUPAC Name |

(2S)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNUTWJSFBIAAS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Tyr(tbu)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

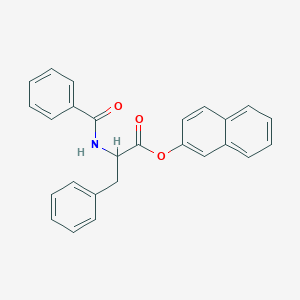

![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)